molecular formula C18H23N5O B5546751 2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide

2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide

Cat. No. B5546751
M. Wt: 325.4 g/mol
InChI Key: NOLKVJVIQMRRTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves exploring variants in N-acyl, N-alkyl, and amino functions with substituents at key positions to optimize biological activity as opioid kappa agonists. For example, compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide have been synthesized and evaluated for their potent naloxone-reversible analgesic effects in models, indicating a structured approach to synthesizing compounds with specific biological targets (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure determination, such as for N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves various spectroscopic techniques and crystallography to elucidate the compound's configuration. For instance, the compound's structure was confirmed through elemental analyses and techniques like HNMR and LC-MS, highlighting the significance of structural determination in understanding the compound's chemical behavior and interactions (Sharma et al., 2018).

Chemical Reactions and Properties

The chemical behavior of related compounds involves interactions with various reagents under different conditions to yield new compounds with potential biological activities. For example, reactions involving 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters under specific conditions have led to the discovery of compounds with antianaphylactic activity, demonstrating the compound's reactivity and potential for generating pharmacologically relevant derivatives (Wagner et al., 1993).

Physical Properties Analysis

Investigating the physical properties of compounds like 2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide involves studying their solubility, melting points, and crystalline structure. Such analyses are crucial for understanding the compound's stability, formulation potential, and suitability for various applications.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity, stability under different conditions, and interactions with biological targets, are essential for their potential therapeutic applications. Studies involving the synthesis and evaluation of compounds for activities such as antimicrobial effects provide valuable insights into their chemical properties and potential uses (Hossan et al., 2012).

Future Directions

The use of pyrrolidine as a scaffold in drug discovery is a promising area of research. Future work could involve the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-phenyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(12-15-6-2-1-3-7-15)20-9-8-19-16-13-17(22-14-21-16)23-10-4-5-11-23/h1-3,6-7,13-14H,4-5,8-12H2,(H,20,24)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLKVJVIQMRRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide

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